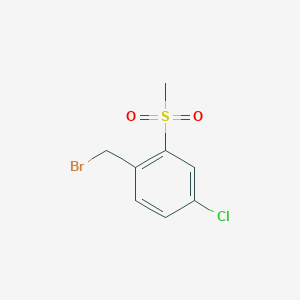

1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene

Descripción

Systematic Nomenclature and Structural Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming polysubstituted benzene derivatives. The compound is numbered starting from the carbon bearing the bromomethyl substituent, which is designated as position 1, with subsequent positions numbered sequentially around the benzene ring. The chlorine atom occupies position 4, creating a para relationship with the bromomethyl group, while the methylsulfonyl group is located at position 2, establishing an ortho relationship with the bromomethyl functionality.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CS(=O)(=O)C1=C(C=CC(=C1)Cl)CBr, which clearly delineates the connectivity and spatial arrangement of all atoms within the molecule. The International Chemical Identifier code InChI=1S/C8H8BrClO2S/c1-13(11,12)8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 provides additional structural information and confirms the molecular composition. Alternative nomenclature systems refer to this compound as 4-Chloro-2-(methylsulfonyl)benzyl bromide, emphasizing the benzyl bromide functionality as the primary reactive center.

Structural analysis reveals that the molecule contains several key geometric features that influence its chemical behavior. The methylsulfonyl group adopts a tetrahedral geometry around the sulfur center, with the S=O bonds oriented to minimize steric interactions with adjacent substituents. The bromomethyl group extends from the aromatic ring, creating a reactive site that is spatially separated from the electron-withdrawing substituents. This spatial arrangement is crucial for understanding the compound's reactivity patterns and potential for selective chemical transformations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H8BrClO2S | |

| Molecular Weight | 283.57 g/mol | |

| Melting Point | 103-106°C | |

| Boiling Point | 422.6°C at 760 mmHg | |

| Density | 1.642 g/cm³ | |

| Refractive Index | 1.578 |

Historical Context in Organobromine Chemistry

The development and study of this compound must be understood within the broader historical context of organobromine chemistry, which has evolved significantly since the initial discovery of bromine in the early 19th century. Bromine was discovered independently by Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826, with the name derived from the Ancient Greek word "bromos" meaning stench, referring to the characteristic sharp and pungent smell of bromine vapors. This discovery marked the beginning of systematic investigation into bromine-containing organic compounds and their unique chemical properties.

The historical significance of organobromine compounds in synthetic chemistry became apparent during the 20th century as chemists recognized their utility as versatile intermediates in organic synthesis. The development of compounds like this compound represents a sophisticated evolution from simple brominated aromatics to complex polysubstituted systems designed for specific synthetic applications. The incorporation of sulfonyl groups alongside halogen substituents reflects advances in understanding how different functional groups can be combined to achieve desired reactivity profiles and electronic properties.

Research into the electronic effects of substituents in aromatic systems gained momentum through the work of Louis Plack Hammett, who developed the Hammett equation in 1937 to describe linear free-energy relationships in aromatic substitution reactions. This theoretical framework provided crucial insights into how different substituents influence the reactivity of aromatic compounds and helped establish the foundation for designing molecules like this compound with predictable chemical behavior. The methylsulfonyl group, in particular, has been extensively studied for its electron-withdrawing properties, with research showing that its Hammett sigma constant varies depending on the specific reaction system being examined.

Contemporary organobromine chemistry has focused increasingly on understanding the environmental implications and synthetic utility of brominated organic compounds. While concerns about environmental impact have led to restrictions on certain organobromine compounds, synthetic intermediates like this compound continue to play important roles in pharmaceutical and materials chemistry. The historical development of this field demonstrates the evolution from simple halogenation reactions to sophisticated synthetic strategies that leverage the unique properties of bromine-containing functional groups for selective chemical transformations.

Positional Isomerism and Electronic Effects of Substituents

The study of positional isomerism in this compound provides crucial insights into how substituent positioning affects molecular properties and chemical reactivity. The specific arrangement of substituents in this compound creates a unique electronic environment that differs significantly from other possible isomeric arrangements of the same functional groups on the benzene ring. The para relationship between the bromomethyl and chlorine substituents, combined with the ortho positioning of the methylsulfonyl group relative to the bromomethyl functionality, establishes a distinctive pattern of electronic interactions that influences the compound's overall behavior.

Electronic effects analysis reveals that both the chlorine atom and the methylsulfonyl group function as electron-withdrawing substituents, though they operate through different mechanisms. The chlorine atom exerts its influence primarily through inductive effects, withdrawing electron density from the aromatic ring through the sigma bonding network. Research has established that chlorine has a Hammett sigma constant of +0.227 for para substitution and +0.373 for meta substitution, indicating its consistent electron-withdrawing character regardless of position. The methylsulfonyl group, by contrast, exhibits more complex electronic behavior due to its ability to participate in both inductive and resonance interactions with the aromatic system.

Detailed studies of methylsulfonyl substituent effects have revealed that this group exhibits varying sigma constants depending on the specific chemical environment and reaction conditions. Research by Bordwell and Andersen demonstrated that the methylsulfonyl group shows sigma values ranging from +0.65 to +1.13 depending on the aromatic system and reaction type studied. For para-methylsulfonyl substitution in thiophenol systems, the sigma value was determined to be +0.82, while in aniline systems it reached +1.13, indicating significant variation based on the electronic nature of the aromatic framework. This variability reflects the complex electronic interactions possible with sulfonyl substituents and their ability to participate in resonance stabilization of charged intermediates.

The cumulative electronic effects of the substituent pattern in this compound create a significantly electron-deficient aromatic system that influences the reactivity of the bromomethyl group. The electron-withdrawing nature of both the chlorine and methylsulfonyl substituents increases the electrophilic character of the benzyl carbon, making it more susceptible to nucleophilic attack compared to simple benzyl bromide derivatives. This electronic activation is particularly important for understanding the compound's utility as a synthetic intermediate and its potential for selective chemical transformations under mild reaction conditions.

Propiedades

IUPAC Name |

1-(bromomethyl)-4-chloro-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-13(11,12)8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJUEZDBZCTJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375508 | |

| Record name | 1-(Bromomethyl)-4-chloro-2-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-64-9 | |

| Record name | 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-chloro-2-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromomethylation of 4-Chloro-2-(methylsulfonyl)benzene

The primary route to synthesize 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene involves bromomethylation of 4-chloro-2-(methylsulfonyl)benzene. The bromomethylation is typically conducted using brominating agents such as N-bromosuccinimide (NBS) under radical or electrophilic substitution conditions.

- Starting material: 4-chloro-2-(methylsulfonyl)benzene

- Brominating agent: NBS or bromine in the presence of a catalyst

- Solvent: Often inert solvents such as carbon tetrachloride or dichloromethane

- Conditions: Controlled temperature (room temperature to reflux), sometimes with light or radical initiators

This method selectively introduces the bromomethyl group at the benzylic position due to the activation by the methylsulfonyl and chloro substituents.

Alternative Synthesis via Hexamethylenetetramine (Hexamine) Route

A documented synthesis involves the reaction of this compound with hexamethylenetetramine to form intermediates, indicating that the bromomethyl compound can be prepared or further transformed in ethyl acetate solution at room temperature.

- Hexamethylenetetramine (40.8 g, 0.291 mol) added to this compound (75 g, 0.264 mol) in ethyl acetate (1 L) at 20°C for 1.5 hours.

- The mixture is then chilled, filtered, and washed with cold ethyl acetate.

- Subsequent treatment with methanol and concentrated hydrochloric acid at 40°C yields further derivatives.

This method is useful for preparing amine derivatives but confirms the availability and reactivity of the bromomethyl compound as a key intermediate.

Bromomethylation via Benzyl Chloride Intermediates

In some synthetic schemes, benzyl chloride derivatives are first prepared and then converted to bromides by halogen exchange or direct bromination. However, this route is less common for this specific compound due to the availability of direct bromomethylation methods.

Related Patent Processes

While the patent US20160280619A1 primarily discusses the preparation of related bromo-chloro benzyl compounds for pharmaceutical intermediates, it emphasizes the importance of controlling reaction conditions to avoid impurities and optimize yields. The patent underscores the use of Lewis acids and selective reduction steps in related aromatic halide syntheses, which could be adapted to the synthesis of this compound.

Reaction Conditions and Yields

Analytical and Research Findings

- The bromomethylation is regioselective, favoring the benzylic position due to the electron-withdrawing effect of the methylsulfonyl and chloro substituents.

- Reaction monitoring via HPLC and NMR confirms the formation of the bromomethyl derivative with minimal side products.

- The use of ethyl acetate as a solvent provides a good balance of solubility and reaction control.

- The hexamethylenetetramine-mediated transformations demonstrate the compound's utility in further synthetic steps, such as amine formation.

- Avoidance of acetonitrile and other nucleophilic solvents is recommended to minimize impurity formation, as noted in related aromatic bromide syntheses.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives under appropriate conditions.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products:

Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Sulfone derivatives are formed.

Reduction: The corresponding dechlorinated benzene derivative is produced.

Aplicaciones Científicas De Investigación

1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: It is utilized in the preparation of functional materials with specific properties.

Chemical Biology: The compound is employed in the study of biological systems and the development of biochemical probes.

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene involves its reactivity with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chloro and methylsulfonyl groups influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of halogenated benzene derivatives depend heavily on the type, position, and combination of substituents. Below is a comparative analysis of key analogues:

Table 1: Comparison of Key Compounds

Actividad Biológica

1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene is a chemical compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure, featuring a bromomethyl group, a chloro substituent, and a methylsulfonyl moiety, contributes to its reactivity and potential therapeutic applications.

- Chemical Formula : C8H8BrClO2S

- Molecular Weight : 167.57 g/mol

- CAS Number : 849035-64-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom and the sulfonyl group enhance its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity and influence cellular pathways.

Antimicrobial Activity

Research has demonstrated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with halogenated aromatic rings can effectively inhibit the growth of various bacterial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | E. coli |

| Similar Brominated Compounds | 6.25 - 50 | Various fungi |

The minimum inhibitory concentration (MIC) values indicate that this compound may possess comparable or superior activity against certain pathogens when compared to established antibiotics.

Anticancer Properties

Recent investigations into the anticancer potential of brominated compounds have highlighted their ability to induce apoptosis in cancer cells. The presence of the bromomethyl group is believed to enhance cytotoxicity through the generation of reactive oxygen species (ROS) and the induction of DNA damage.

Study 1: Antimicrobial Evaluation

A study conducted on a series of brominated aromatic compounds, including this compound, revealed promising results against both Gram-positive and Gram-negative bacteria. The compound exhibited an MIC value of 12.5 µg/mL against E. coli, suggesting strong antibacterial activity compared to controls .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that the compound could significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship:

- Bromomethyl Group : Enhances electrophilicity and facilitates nucleophilic attack.

- Chloro Substituent : Modulates lipophilicity and influences membrane permeability.

- Methylsulfonyl Moiety : Contributes to solubility and may interact with specific biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzene ring. A bromomethyl group is typically introduced using brominating agents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. The methylsulfonyl group is often added through sulfonation followed by oxidation (e.g., using H₂SO₄ and H₂O₂). Chlorination at the 4-position can be achieved via Friedel-Crafts alkylation or directed ortho-metalation strategies. Solvent selection (e.g., OXSOL series solvents) is critical to control reactivity and regioselectivity .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Due to limited toxicological data, assume acute toxicity. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid inhalation and ingestion—use vapor-trapping systems and secure containment for spills .

Q. How can the purity and identity of this compound be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and methanol-buffer mobile phase (e.g., 65:35 methanol/sodium acetate-sodium 1-octanesulfonate, pH 4.6) is effective for purity assessment. Confirm identity via ¹H/¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS). Monitor characteristic signals: bromomethyl (~δ 4.5–5.0 ppm in ¹H NMR) and sulfonyl group (δ ~125–135 ppm in ¹³C NMR) .

Advanced Research Questions

Q. How can competing side reactions during nucleophilic substitution at the bromomethyl group be minimized?

- Methodological Answer : Steric and electronic factors influence reactivity. Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states. Additives like DBU (1,8-diazabicycloundec-7-ene) enhance nucleophilicity while suppressing elimination. Kinetic control via low temperatures (−20°C to 0°C) and slow reagent addition reduces byproducts such as alkenes or ethers .

Q. What role does the methylsulfonyl group play in directing electrophilic aromatic substitution (EAS)?

- Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing meta-director. Computational studies (DFT) show it deactivates the ring, favoring electrophilic attack at the para position relative to the sulfonyl group. This directs chloro/bromo substituents to specific positions, enabling predictable regioselectivity in multi-step syntheses. Experimental validation via nitration or halogenation reactions confirms meta/para product ratios .

Q. What crystallographic techniques are optimal for resolving the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) with Mo-Kα radiation (λ = 0.71073 Å) is ideal. Refinement using riding models for H-atoms (C–H = 0.95–0.99 Å) and anisotropic displacement parameters for heavy atoms (Br, S, Cl) provides accurate bond lengths/angles. Crystallize from dichloromethane/hexane to obtain diffraction-quality crystals. Compare with reported analogs (e.g., 1-[2-(2-bromophenyl)ethyl]-4-chloro-2-nitrobenzene) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.